molecular formula C15H38N2O9S B7801000 (+)-Sparteine (sulfate pentahydrate)

(+)-Sparteine (sulfate pentahydrate)

Cat. No.: B7801000
M. Wt: 422.5 g/mol
InChI Key: WNSDDGBLIALDPB-HTZKOJAYSA-N
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Description

(+)-Sparteine (sulfate pentahydrate): is a quinolizidine alkaloid derived from the plant species Cytisus scoparius and Lupinus mutabilis. It is known for its role as a sodium channel blocker and has been used historically as an antiarrhythmic agent. it is not currently approved for human use due to safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: : (+)-Sparteine (sulfate pentahydrate) can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, which is then converted to sparteine sulphate using ammonium hydroxide and sulfuric acid . The gas chromatography-mass spectrometry (GC-MS) analysis confirms the purity and structure of the synthesized compound .

Industrial Production Methods: : The industrial production of sparteine sulphate focuses on sustainable practices. The leaves and stems of Lupinus montanus are collected, and the extraction process is optimized to minimize environmental impact. The use of technical-grade reagents ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: : (+)-Sparteine (sulfate pentahydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various sparteine derivatives, which can have different pharmacological and chemical properties .

Mechanism of Action

(+)-Sparteine (sulfate pentahydrate) exerts its effects primarily by blocking sodium channels, which affects the electrical activity of cells. This mechanism is crucial for its antiarrhythmic and anticonvulsant properties. The compound interacts with the M2 and M4 subtypes of muscarinic acetylcholine receptors, which may contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (+)-Sparteine (sulfate pentahydrate) is unique due to its specific interaction with sodium channels and muscarinic acetylcholine receptors. Its role as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDDGBLIALDPB-HTZKOJAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977192
Record name Sulfuric acid--sparteine--water (1/1/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-12-9, 299-39-8
Record name Sulfuric acid--sparteine--water (1/1/5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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